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Compound of Interest

Compound Name: 3-Fluoro-5-methoxybenzoic acid

Cat. No.: B070980

An In-depth Technical Guide to 3-Fluoro-5-
methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical
properties of 3-Fluoro-5-methoxybenzoic acid, a key intermediate in the synthesis of various
active pharmaceutical ingredients (APISs). Its unique substitution pattern offers a valuable
scaffold for the development of novel therapeutics, particularly in the areas of neurological
disorders, inflammation, and oncology.[1]

Core Physical and Chemical Properties

3-Fluoro-5-methoxybenzoic acid is a white to off-white crystalline solid. Below is a summary
of its key physical and chemical properties.
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Property Value Source
CAS Number 176548-72-4 [2]
Molecular Formula CsH7FOs3 [2]
Molecular Weight 170.14 g/mol [1]
Melting Point 130-133 °C

Boiling Point (Predicted) 278.38 °C at 760 mmHg

pKa (Predicted) 3.74+£0.10

White to off-white crystalline
Appearance
powder

Solubility No experimental data found.

Spectroscopic Data

Detailed experimental spectroscopic data for 3-Fluoro-5-methoxybenzoic acid is not readily
available in public databases. However, based on the analysis of structurally similar
compounds, the following spectral characteristics can be anticipated.

Expected *H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the
methoxy group protons. The fluorine atom will cause characteristic splitting of the adjacent
aromatic proton signals.

Expected *C NMR Spectral Data

The carbon NMR spectrum will display signals for the eight carbon atoms. The carbon atom
attached to the fluorine will exhibit a large one-bond carbon-fluorine coupling constant (*XJCF).
The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing
fluorine and electron-donating methoxy group.

Expected IR Spectral Data
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The infrared spectrum is expected to show characteristic absorption bands for the following
functional groups:

e O-H stretch (carboxylic acid): Broad band around 2500-3300 cm~1
e C=0 stretch (carboxylic acid): Strong band around 1700-1725 cm~1

e C-O stretch (ether and carboxylic acid): Bands in the 1210-1320 cm~t and 1000-1300 cm~1
regions

e C-F stretch: A strong band typically in the 1000-1400 cm~1 region.
e Aromatic C-H stretch: Above 3000 cm™1

e Aromatic C=C stretch: Peaks in the 1450-1600 cm~* region.

Expected Mass Spectrometry Data

In a mass spectrum, the molecular ion peak [M]* is expected at an m/z of approximately
170.04. Fragmentation patterns would likely involve the loss of the carboxyl group (-COOH),
the methoxy group (-OCH?s), and potentially a fluorine atom.

Experimental Protocols

While a specific, detailed synthesis protocol for 3-Fluoro-5-methoxybenzoic acid is not widely
published, a general approach can be adapted from the synthesis of similar fluorinated and
methoxylated benzoic acids.

General Synthesis Approach

A common synthetic route involves the multi-step transformation of a readily available starting
material. For instance, a plausible route could start from a substituted toluene or aniline
derivative, followed by functional group interconversions to introduce the fluoro, methoxy, and
carboxylic acid moieties.

The following diagram illustrates a generalized workflow for the synthesis of a substituted
benzoic acid, which could be adapted for 3-Fluoro-5-methoxybenzoic acid.
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Caption: Generalized workflow for the synthesis of a substituted benzoic acid.
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Purification Protocol

Purification of the final product is typically achieved through recrystallization from a suitable
solvent system, such as ethanol/water or toluene. The choice of solvent depends on the
solubility of the crude product and impurities. Column chromatography on silica gel can also be
employed for purification if recrystallization is not effective.

Applications in Drug Discovery and Medicinal
Chemistry

3-Fluoro-5-methoxybenzoic acid is a valuable building block in medicinal chemistry due to
the presence of three key functionalities: the carboxylic acid, the fluorine atom, and the
methoxy group.

e The carboxylic acid group provides a handle for forming amide bonds, a common linkage in
many drug molecules. It can also participate in hydrogen bonding interactions with biological
targets.

e The fluorine atom can enhance metabolic stability by blocking sites of oxidative metabolism.
Its high electronegativity can also modulate the pKa of the carboxylic acid and influence
binding affinity to target proteins.

» The methoxy group can also influence the electronic properties of the molecule and
participate in hydrogen bonding.

While specific drugs derived from 3-Fluoro-5-methoxybenzoic acid are not explicitly detailed
in the public domain, its structural motifs are found in various kinase inhibitors and other
targeted therapies. For instance, fluorinated and methoxylated phenyl groups are common in
molecules targeting the RAS-RAF-MEK-ERK signaling pathway, which is frequently
dysregulated in cancer.

The following diagram illustrates the potential role of 3-Fluoro-5-methoxybenzoic acid as a
starting material in a drug discovery workflow targeting a hypothetical kinase.
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Caption: Drug discovery workflow using 3-Fluoro-5-methoxybenzoic acid.
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Safety Information

3-Fluoro-5-methoxybenzoic acid is classified as an irritant. The following GHS hazard
statements apply:

e H315: Causes skin irritation.[1]
o H319: Causes serious eye irritation.[1]
» H335: May cause respiratory irritation.[1]

Standard laboratory safety precautions should be taken when handling this compound,
including the use of personal protective equipment such as gloves, safety glasses, and a lab
coat. Work should be conducted in a well-ventilated area or a fume hood.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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